2-(4-Chlorobenzoyl)cyclohexanone
Description
2-(4-Chlorobenzoyl)cyclohexanone (CAS 38968-76-2) is a chlorinated aromatic ketone characterized by a cyclohexanone ring substituted at the 2-position with a 4-chlorobenzoyl group. Its molecular formula is C₁₃H₁₃ClO, with a molecular weight of 220.696 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structural features—a rigid cyclohexanone backbone and electron-withdrawing chlorobenzoyl group—impart distinct reactivity in nucleophilic additions and condensation reactions.
Properties
CAS No. |
38968-76-2 |
|---|---|
Molecular Formula |
C13H13ClO2 |
Molecular Weight |
236.69 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H13ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11H,1-4H2 |
InChI Key |
MNCFWYXCYZTXJU-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Chlorobenzylidene)cyclohexanone (CAS 24765-16-0)
- Molecular Formula : C₁₃H₁₃ClO (identical to the target compound).
- Key Difference: The benzoyl group (–CO–) is replaced by a benzylidene group (–CH=), creating a conjugated enone system. This structural change enhances UV absorption properties, making it useful in photochemical studies .
- Applications : Used in the synthesis of indole derivatives via cyclization reactions, as demonstrated in the preparation of 7,8,9,10-tetrahydro-2-methoxy-11H-indolo[1,2-b]indazole .
2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone
- Molecular Formula : C₁₅H₁₇ClO₃S.
- Key Difference : Incorporation of a sulfonyl (–SO₂–) group and an ethyl spacer. The sulfonyl group increases polarity and hydrogen-bonding capacity, affecting solubility and chromatographic behavior .
- Chromatographic Performance: Columns functionalized with sulfonyl-containing cyclohexanone derivatives exhibit broader peaks and lower theoretical plate numbers (~37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized counterparts (~60,000 m⁻¹) .
4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)
- Molecular Formula : C₁₂H₁₃ClO.
- Key Difference: The chlorophenyl group is attached at the 4-position of the cyclohexanone ring instead of the 2-position. This positional isomerism reduces steric hindrance, leading to higher melting points (predicted) and altered reactivity in ring-opening reactions .
Pharmacological Relevance and Impurity Profiles
- Fenofibrate-Related Compounds: Derivatives like methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (relative retention time 0.65) and ethyl analogues (0.80) are process impurities in fenofibrate synthesis. These compounds share the 4-chlorobenzoyl motif but differ in ester substituents, impacting their pharmacokinetic profiles .
- Chromatographic Selectivity: The 4-chlorobenzoyl group in 2-(4-Chlorobenzoyl)cyclohexanone contributes to distinct retention behaviors in HPLC, with relative retention times differing by >0.3 compared to hydroxylated or demethylated analogues .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| This compound | 38968-76-2 | C₁₃H₁₃ClO | 220.696 | Benzoyl (–CO–) |
| 2-(4-Chlorobenzylidene)cyclohexanone | 24765-16-0 | C₁₃H₁₃ClO | 220.696 | Benzylidene (–CH=) |
| 4-(4-Chlorophenyl)cyclohexanone | 14472-80-1 | C₁₂H₁₃ClO | 208.68 | Para-substituted phenyl |
Table 2: Chromatographic Performance of Functionalized Cyclohexanones
| Functional Group | Theoretical Plate Number (SO₄²⁻, m⁻¹) | Peak Broadening | Selectivity for Br⁻ |
|---|---|---|---|
| Cyclohexanone | 37,000 | High | Moderate |
| DMSO | 60,000 | Low | High |
| Sulfonyl-ethyl | 37,000 (estimated) | High | Low |
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